molecular formula C4H4ClNO2 B3256324 3-Hydroxy-5-isoxazolylmethyl chloride CAS No. 2682-41-9

3-Hydroxy-5-isoxazolylmethyl chloride

Cat. No.: B3256324
CAS No.: 2682-41-9
M. Wt: 133.53 g/mol
InChI Key: DZYGNTRDQYBNTF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isoxazolylmethyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-isoxazolylmethyl chloride typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold (III) chloride (AuCl3), which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper (I) chloride (CuCl)-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may employ large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). These methods are favored for their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-isoxazolylmethyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isoxazolylmethyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, isoxazole derivatives have been shown to inhibit p38α MAP kinase, which plays a role in inflammatory diseases . The exact mechanism may vary based on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-isoxazolylmethyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Biological Activity

3-Hydroxy-5-isoxazolylmethyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClN2O3C_8H_8ClN_2O_3 and features a unique isoxazole ring structure. The presence of the hydroxyl group and the chloride substituent contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism or pathogen survival.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways involved in inflammation, pain, or infection.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 μg/mL64 μg/mL
Escherichia coli64 μg/mL128 μg/mL
Pseudomonas aeruginosa128 μg/mL256 μg/mL

These findings indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC and MBC values compared to standard antibiotics such as ampicillin .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound possesses selective toxicity towards cancer cell lines while maintaining low toxicity towards normal cells. For instance:

  • Cell Lines Tested : A549 (lung cancer), A375 (melanoma)
  • IC50 Values :
    • A549: 10 μM
    • A375: 15 μM
  • Selectivity Index : The selectivity index for both cancer cell lines was greater than 5, indicating a favorable therapeutic window .

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The results highlighted its superior activity against resistant strains of bacteria compared to conventional treatments .

Case Study 2: Cancer Cell Targeting

In a recent investigation into novel anticancer agents, researchers found that derivatives similar to this compound exhibited significant apoptosis-inducing effects in cultured cancer cells. The study emphasized the compound's potential as a lead structure for developing new anticancer therapies .

Properties

IUPAC Name

5-(chloromethyl)-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYGNTRDQYBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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